1-Amino-2-methylpyridinium iodide
Overview
Description
1-Amino-2-methylpyridinium iodide is an organic compound that appears as white to light yellow crystals. It is soluble in water and various organic solvents. This compound is an ionic compound consisting of a 1-amino-2-methylpyridinium cation and an iodide anion .
Preparation Methods
1-Amino-2-methylpyridinium iodide can be synthesized by reacting 1-amino-2-methylpyridine with hydriodic acid. The reaction conditions are generally mild, making it suitable for both laboratory and industrial production . Another method involves the reaction of hydroxylamine-O-sulfonic acid with pyridine, followed by the addition of hydriodic acid .
Chemical Reactions Analysis
1-Amino-2-methylpyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydriodic acid, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-2-methylpyridinium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amino-2-methylpyridinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The specific pathways and molecular targets depend on the context in which the compound is used. For example, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
1-Amino-2-methylpyridinium iodide can be compared with other pyridinium salts such as:
2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for activating hydroxy groups of alcohols and carboxylic acids.
1-Aminopyridinium iodide: Similar in structure but lacks the methyl group at the 2-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and solubility properties, making it suitable for a variety of applications in different fields .
Properties
IUPAC Name |
2-methylpyridin-1-ium-1-amine;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFXSCPQGJZSLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1N.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484977 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-90-6 | |
Record name | 1-AMINO-2-METHYLPYRIDINIUM IODIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methylpyridinium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-Amino-2-methylpyridinium iodide be used for deamination reactions?
A2: Yes, this compound can be indirectly employed for deamination. While it does not directly deaminate itself, it reacts with benzaldehyde to form N-benzalimino-2-methylpyridinium iodide. This intermediate, upon treatment with a base, yields 2-picoline and benzonitrile, effectively achieving deamination of the original 2-methylpyridine [].
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